molecular formula C18H26O3 B11724592 Methyl 3-[4-(octyloxy)phenyl]prop-2-enoate

Methyl 3-[4-(octyloxy)phenyl]prop-2-enoate

Cat. No.: B11724592
M. Wt: 290.4 g/mol
InChI Key: WICDVRPXTPVVCE-UHFFFAOYSA-N
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Description

Methyl 3-[4-(octyloxy)phenyl]prop-2-enoate is an organic compound with a molecular formula of C18H26O3 It is a derivative of cinnamic acid, where the phenyl ring is substituted with an octyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(octyloxy)phenyl]prop-2-enoate typically involves the esterification of 3-[4-(octyloxy)phenyl]prop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the acid and methanol are continuously fed, and the ester is continuously removed. This process is advantageous due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(octyloxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 3-[4-(octyloxy)phenyl]prop-2-enoic acid.

    Reduction: 3-[4-(octyloxy)phenyl]propan-1-ol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Methyl 3-[4-(octyloxy)phenyl]prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.

    Industry: Used in the production of polymers and coatings due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(octyloxy)phenyl]prop-2-enoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The octyloxy group enhances the compound’s lipophilicity, facilitating its incorporation into lipid bilayers and interaction with membrane proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with a methoxy group instead of an octyloxy group.

    Methyl 3-(3-methylphenyl)prop-2-enoate: Similar structure but with a methyl group instead of an octyloxy group.

Uniqueness

Methyl 3-[4-(octyloxy)phenyl]prop-2-enoate is unique due to the presence of the long octyloxy chain, which imparts distinct physical and chemical properties. This makes it more hydrophobic compared to its analogs, influencing its behavior in biological and industrial applications.

Properties

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

methyl 3-(4-octoxyphenyl)prop-2-enoate

InChI

InChI=1S/C18H26O3/c1-3-4-5-6-7-8-15-21-17-12-9-16(10-13-17)11-14-18(19)20-2/h9-14H,3-8,15H2,1-2H3

InChI Key

WICDVRPXTPVVCE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=CC(=O)OC

Origin of Product

United States

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